BENGHE Foundational & Exploratory

Check Availability & Pricing

M-PEG11-OH nmr and mass spectrometry data

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: m-PEG11-OH

cat. No.: B054264

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of m-PEG11-OH

For researchers, scientists, and drug development professionals, a thorough understanding of
the analytical characterization of linker molecules is paramount. This guide provides a detailed
overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
data for methoxy-poly(ethylene glycol) with 11 ethylene glycol units and a terminal hydroxyl
group (m-PEG11-OH).

Chemical Structure and Properties

m-PEG11-OH is a monodisperse polyethylene glycol (PEG) derivative commonly used as a
linker in the development of bioconjugates and Proteolysis Targeting Chimeras (PROTACS).[1]
Its well-defined length allows for precise control over the spatial arrangement of conjugated

molecules.
Property Value
Chemical Formula C23H48012[2]
Molecular Weight 516.63 g/mol [2]
Exact Mass 516.3100 Dal2]
IUPAC Name 2,5,8,11,14,17,20,23,26,29,32-

undecaoxatetratriacontan-34-ol[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of m-PEG11-OH, confirming
the presence of the methoxy head group, the repeating ethylene glycol units, and the terminal
hydroxy! group.

1H NMR Data

The *H NMR spectrum of m-PEG11-OH is characterized by a prominent signal from the
repeating methylene protons of the PEG backbone.

Chemical Shift (3,

Proton Assignment Multiplicity Integration
ppm)
CHs-O- ~3.38 Singlet 3H
CH3s-O-CHa- ~3.55 Triplet 2H
-O-CHz2-CH2-O- )
~3.64 Singlet 40H
(backbone)
-O-CH2-CH2-OH ~3.71 Triplet 2H
-CHz2-OH ~2.5 (variable) Triplet (broad) 1H

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent and
concentration.

*C NMR Data

The 13C NMR spectrum provides further confirmation of the carbon skeleton. Due to the
repetitive nature of the PEG chain, a strong signal representing the backbone carbons is

expected.
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Carbon Assignment

Chemical Shift (3, ppm)

CHs-O- ~59.0
-O-CHz2-CH2-0O- (backbone) ~70.5[3]
CH3-O-CH2- ~71.9
-O-CH2-CH2-OH ~72.5
-CH2-CH2-OH ~61.7

Experimental Protocol: NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra of m-PEG11-OH is as follows:

e Sample Preparation:

o Dissolve approximately 5-10 mg of m-PEG11-OH in 0.5-0.7 mL of a suitable deuterated
solvent (e.g., Chloroform-d (CDClIs), Deuterium oxide (D20), or Methanol-d+ (CD3OD)).

o Vortex the sample until the solute is completely dissolved.

o Transfer the solution to a standard 5 mm NMR tube.

e Instrument Parameters (for a 400 MHz spectrometer):

o 'HNMR:

Spectral Width: -2 to 12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-5 seconds.

o 13C NMR:

Pulse Program: Standard single-pulse (zg30 or similar).

Number of Scans: 16-64 (depending on concentration).
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Pulse Program: Proton-decoupled with Nuclear Overhauser Effect (e.g., zgpg30).

Number of Scans: 1024 or more (due to the low natural abundance of 13C).

Spectral Width: 0 to 100 ppm (or wider if other functional groups are present).

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2 seconds.

» Data Processing:

[e]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

o

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

[¢]

[¢]

Integrate the peaks in the *H NMR spectrum.

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and to study the
fragmentation pattern of m-PEG11-OH, confirming its identity and purity. Electrospray
ionization (ESI) is a commonly used soft ionization technique for PEG compounds.

Expected Mass Spectrometry Data (Positive lon Mode)
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lon Formula m/z (calculated) Notes
Sodium adduct, often
[M+Na]* C23H48012Na 539.30 the base peak in ESI-
MS.
Potassium adduct,
[M+K]*+ C23H48012K 555.27 may also be
observed.
[M+H]* C23H49012 517.32 Protonated molecule.
Loss of one ethylene
Fragment 1 C21H45011 473.29 )
glycol unit (-44 Da).
Loss of two ethylene
Fragment 2 C19H41010 429.27 )
glycol units (-88 Da).
General formula for
fragments from the
Fragment n 517.32 - (n * 44.03)

cleavage of the PEG
chain.[4]

Experimental Protocol: Mass Spectrometry

The following provides a general procedure for the analysis of m-PEG11-OH by ESI-MS:

e Sample Preparation:

o Prepare a dilute solution of m-PEG11-OH (e.g., 1 mg/mL) in a solvent suitable for ESI,

such as methanol or acetonitrile/water (50:50 v/v).

o A small amount of a salt (e.g., sodium acetate) may be added to promote the formation of

sodiated adducts for better sensitivity.

e Instrument Parameters (ESI-MS):

o lonization Mode: Positive.

o Mass Range: m/z 100-1000.
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[e]

Capillary Voltage: 3-4 kV.

(¢]

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

[¢]

Source Temperature: 100-150 °C.

[¢]

Desolvation Temperature: 250-350 °C.

[e]

Nebulizer Gas (Nz2): Flow rate appropriate for the instrument.

e Data Analysis:
o ldentify the molecular ion peaks ([M+H]*, [M+Na]*, [M+K]*).

o Analyze the spectrum for characteristic neutral losses of 44.03 Da, corresponding to the
ethylene glycol units.

Visualization of Mass Spectrometry Fragmentation

The fragmentation of the m-PEG11-OH backbone in the mass spectrometer typically occurs
through the cleavage of the C-O bonds of the ether linkages. A representative fragmentation
pathway is illustrated below.

m-PEG11-OH 44.03D Fragment 1 44.03D Fragment 2
[M+H]* -22lo Da [M+H - C2H40]* - 2alo Da [M+H - 2(C2H40)]*
m/z =517.32 m/z = 473.29 m/z = 429.27

Click to download full resolution via product page

Caption: Fragmentation of m-PEG11-OH in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [m-PEG11-OH nmr and mass spectrometry data].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b054264#m-pegll-oh-nmr-and-mass-spectrometry-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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